![molecular formula C14H18N6O5 B12910024 [(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate is a complex organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the nucleoside base and the sugar moiety.
Glycosylation: The nucleoside base is glycosylated with the sugar moiety under acidic or basic conditions to form the nucleoside.
Carbamate Formation: The nucleoside is then reacted with a carbamoylating agent to introduce the carbamate group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate is studied for its potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes and nucleic acids, which could lead to the development of new biochemical tools.
Medicine
In medicine, nucleoside analogs like this compound are explored for their potential as antiviral or anticancer agents. They can inhibit viral replication or interfere with cancer cell proliferation.
Industry
Industrially, such compounds may be used in the synthesis of pharmaceuticals or as intermediates in the production of other bioactive molecules.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the disruption of viral replication or cancer cell proliferation. The molecular targets and pathways involved include DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate is unique due to its specific structure, which may confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
Properties
Molecular Formula |
C14H18N6O5 |
|---|---|
Molecular Weight |
350.33 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate |
InChI |
InChI=1S/C14H18N6O5/c15-14(23)24-3-7-9(21)10(22)13(25-7)20-5-18-8-11(19-6-1-2-6)16-4-17-12(8)20/h4-7,9-10,13,21-22H,1-3H2,(H2,15,23)(H,16,17,19)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
KKXMRTYKQADNRJ-QYVSTXNMSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)N)O)O |
Canonical SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COC(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


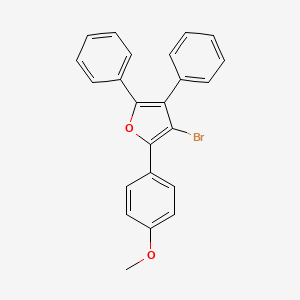

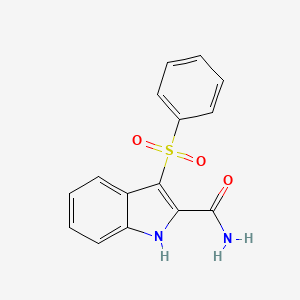
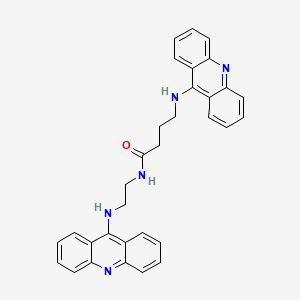
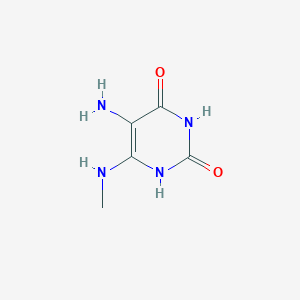

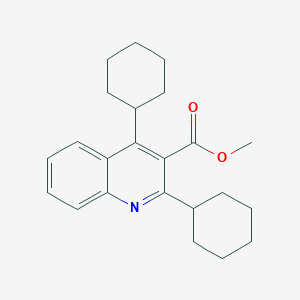
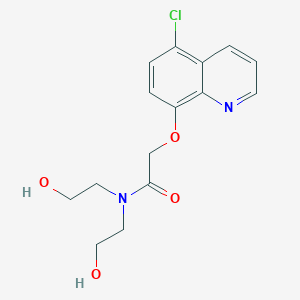
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)

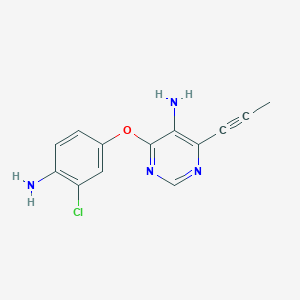
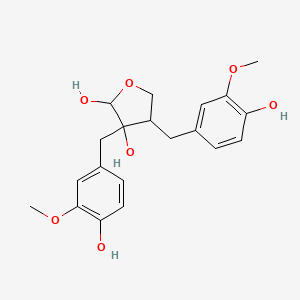
![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)
